molecular formula C18H25N7O3 B2812477 N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 836638-79-0

N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B2812477
CAS No.: 836638-79-0
M. Wt: 387.444
InChI Key: JVCVLGFPYYJLNO-UHFFFAOYSA-N
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Description

N4-Benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a triamine backbone modified with a benzyl group at the N4 position, a 3-(morpholin-4-yl)propyl chain at the N2 position, and a nitro group at the 5-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or intermediates in nucleic acid analogs .

Properties

IUPAC Name

4-N-benzyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c19-16-15(25(26)27)17(21-13-14-5-2-1-3-6-14)23-18(22-16)20-7-4-8-24-9-11-28-12-10-24/h1-3,5-6H,4,7-13H2,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCVLGFPYYJLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using nitric acid under controlled conditions.

    Attachment of the Benzyl Group: Benzylation is carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), benzyl chloride (C7H7Cl).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key examples from recent literature:

Compound Core Structure Key Substituents Functional Implications
N4-Benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine (Target Compound) Pyrimidine N4-Benzyl, N2-[3-(morpholin-4-yl)propyl], 5-nitro Enhanced hydrogen bonding (nitro), solubility (morpholine), and lipophilicity (benzyl)
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxybenzimidazole () Benzimidazole N,N-Dimethylaminosulfonyl, methoxy, pyridylmethylsulfinyl Sulfonyl/sulfinyl groups may confer metabolic stability; pyridyl enhances metal coordination
TLR7-9 Antagonist Derivatives () Quinoline Morpholin-4-yl, tetrahydropyrazolopyridine, azetidinyl Morpholine and azetidine enhance solubility; pyrazolopyridine contributes to TLR binding
Pyrimidinone-terpenoid Conjugate () Pyrimidinone Terpenoid (farnesyl), bis(4-methoxyphenyl)methyl, tert-butyldimethylsilyl (TBDMS) Lipophilic terpenoid improves membrane penetration; TBDMS protects hydroxyl groups

Key Findings:

Morpholine derivatives (e.g., TLR antagonists in ) exhibit superior aqueous solubility compared to purely aromatic analogs due to morpholine’s hydrophilic ring .

Conformational Flexibility :

  • The 3-(morpholin-4-yl)propyl chain introduces conformational flexibility, unlike rigid substituents (e.g., TBDMS in ), which may enhance binding to dynamic biological targets .

Synthetic Challenges :

  • The nitro group in the target compound may complicate synthetic routes compared to methoxy or sulfonyl substituents (), requiring careful handling of reactive intermediates .

Biological Activity

The compound N4-BENZYL-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE represents a class of pyrimidine derivatives that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Pyrimidine Core : The compound contains a pyrimidine ring which is known for its role in various biological activities.
  • Morpholine Substituent : The inclusion of a morpholine group enhances solubility and may influence biological interactions.
  • Nitro Group : The nitro substituent can contribute to the compound's reactivity and potential as a pharmacophore.

Molecular Formula

The molecular formula is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, with a molecular weight of approximately 368.44 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound showed promising results in inhibiting various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound was found to reduce the proliferation rate of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies revealed that it promotes apoptotic pathways in cancer cells, leading to increased cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro assays indicated effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

The biological activity of this compound may be attributed to:

  • DNA Interaction : The nitro group can facilitate interactions with DNA, potentially leading to disruptions in replication and transcription.
  • Enzyme Inhibition : The morpholine moiety may serve as a scaffold for enzyme inhibition, affecting metabolic pathways essential for cell survival.

Study 1: Anticancer Efficacy

A study published in Drug Target Insights reported the synthesis and evaluation of several pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration levels .

Study 2: Antimicrobial Effectiveness

In another investigation focused on antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated MIC values lower than those of commonly used antibiotics such as ampicillin and tetracycline .

Data Table

Biological ActivityCell Line / PathogenIC50 / MIC (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialE. coli8
AntimicrobialS. aureus10

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